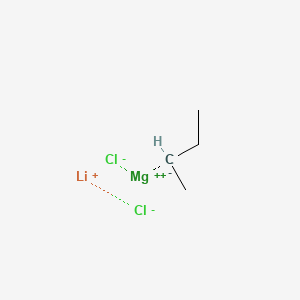

Lithium;magnesium;butane;dichloride

Vue d'ensemble

Description

Lithium, magnesium, butane, and dichloride are four chemical compounds that have been extensively studied in scientific research. These compounds have unique properties and are used in various applications.

Applications De Recherche Scientifique

Lithium and Magnesium in Organometallic Chemistry

In organometallic chemistry, lithium and magnesium play crucial roles. For example, lithium chlorotrimethylsilane and hexachlorobutadiene yield hexakis(trimethylsilyl)-2-butyne, a compound with significant steric hindrance, under specific conditions. Magnesium, under similar conditions, produces bis(trimethylsilyl)butadiyne, highlighting the distinct chemical behaviors of these elements (Ballard & Gilman, 1968).

Lithium in Solvent Extraction

The solvent extraction of lithium ions, particularly from magnesium-rich environments like salt lake brines, is a significant area of research. Studies explore the efficient extraction systems for lithium ions, considering various parameters like acidity, ionic liquid dosage, and phase ratio (Shi, Jing & Jia, 2016).

Magnesium and Lithium in Material Science

Magnesium-lithium alloys are notable for being some of the lightest metallic materials, making them attractive in aerospace, automotive, and electronics. Research in this area focuses on preparation techniques, processing technologies, and potential applications (Wu et al., 2015).

Lithium's Biological Role

In biological contexts, lithium's interaction with magnesium is noteworthy. For instance, lithium inhibits glycogen synthase kinase-3 by competing with magnesium, offering insights into its therapeutic use in psychiatric conditions like bipolar disorder (Ryves & Harwood, 2001).

Mécanisme D'action

Lithium

- Target of action : Lithium primarily targets neurotransmitters and second messenger systems in the brain .

- Mode of action : Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .

- Biochemical pathways : Lithium affects the dopamine and glutamate pathways .

- Pharmacokinetics : Lithium is administered orally and metabolized in the kidney .

- Result of action : Lithium’s action on neurotransmitters and second messenger systems leads to neuroprotection .

- Action environment : The efficacy and stability of lithium can be influenced by factors such as dosage, individual metabolism, and kidney function .

Magnesium

- Target of action : Magnesium targets neuromuscular junctions and vascular smooth muscle .

- Mode of action : Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation . It decreases the release of acetylcholine from motor nerve terminals and reduces the sensitivity of post-junctional membranes, resulting in neuromuscular blockade .

- Biochemical pathways : Magnesium affects the calcium signaling pathway .

- Pharmacokinetics : Magnesium can be taken orally or parenterally .

- Result of action : Magnesium’s action leads to muscle relaxation and decreased neuromuscular transmission .

- Action environment : The action of magnesium can be influenced by factors such as dosage, individual metabolism, and kidney function .

Butane

Inhalation of butane can cause euphoria and hallucinations , but this is a result of oxygen deprivation rather than a specific interaction with biological targets.

Dichloride

Dichloride is a term that refers to a molecule containing two chloride ionsCertain compounds containing dichloride groups, such as ethylene dichloride, have been used in medicine . The specific effects of these compounds depend on the other components of the molecule.

Propriétés

IUPAC Name |

lithium;magnesium;butane;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUBDNJWWYNAOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2LiMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;magnesium;butane;dichloride | |

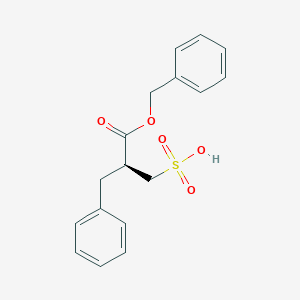

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)

![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)